- Phosphomolybdic acid promoted Kabachnik-Fields reaction: an efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehydeTetrahedron Letters, 2014, 55(22), 3336-3339,
Cas no 948549-81-3 (2-Cyclopropylpyrimidine-4-carbaldehyde)

2-Cyclopropylpyrimidine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropylpyrimidine-4-carbaldehyde
- 2-Cyclopropyl-pyrimidine-4-carbaldehyde
- C8H8N2O
- AC-890
- 2-Cyclopropyl-4-pyrimidinecarboxaldehyde (ACI)
- 2-Cyclopropylpyrimidine-4-carboxaldehyde
-
- インチ: 1S/C8H8N2O/c11-5-7-3-4-9-8(10-7)6-1-2-6/h3-6H,1-2H2
- InChIKey: SVBFPFJYLGEEEH-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=C(C2CC2)N=1
計算された属性
- 精确分子量: 148.06400
- 同位素质量: 148.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8A^2
じっけんとくせい
- 密度みつど: 1.282
- Boiling Point: 272.89°C at 760 mmHg
- フラッシュポイント: 122.964°C
- Refractive Index: 1.632
- PSA: 42.85000
- LogP: 1.16650
2-Cyclopropylpyrimidine-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C272250-50mg |
2-Cyclopropylpyrimidine-4-carbaldehyde |
948549-81-3 | 50mg |
$ 145.00 | 2022-04-01 | ||
TRC | C272250-100mg |
2-Cyclopropylpyrimidine-4-carbaldehyde |
948549-81-3 | 100mg |
$ 240.00 | 2022-04-01 | ||
Ambeed | A591436-1g |
2-Cyclopropyl-pyrimidine-4-carbaldehyde |
948549-81-3 | 98+% | 1g |
$1808.0 | 2024-04-16 | |
A2B Chem LLC | AB61985-1g |
2-Cyclopropyl-pyrimidine-4-carbaldehyde |
948549-81-3 | 1g |
$1227.00 | 2024-07-18 |
2-Cyclopropylpyrimidine-4-carbaldehyde 合成方法
Synthetic Circuit 1
2-Cyclopropylpyrimidine-4-carbaldehyde Raw materials
2-Cyclopropylpyrimidine-4-carbaldehyde Preparation Products
2-Cyclopropylpyrimidine-4-carbaldehyde 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2-Cyclopropylpyrimidine-4-carbaldehydeに関する追加情報
2-Cyclopropylpyrimidine-4-carbaldehyde (CAS No. 948549-81-3): A Comprehensive Overview
2-Cyclopropylpyrimidine-4-carbaldehyde (CAS No. 948549-81-3) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and materials science. This compound is characterized by its unique cyclopropyl and pyrimidine moieties, which confer it with distinct chemical properties and reactivity profiles.
The molecular structure of 2-Cyclopropylpyrimidine-4-carbaldehyde consists of a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an aldehyde group at the 4-position. The cyclopropyl substituent imparts a degree of steric hindrance and strain, which can influence the compound's reactivity and stability. The aldehyde functionality, on the other hand, provides a reactive site for various chemical transformations, making this compound a valuable building block in synthetic chemistry.
In the realm of medicinal chemistry, 2-Cyclopropylpyrimidine-4-carbaldehyde has been explored as a potential lead compound for the development of novel therapeutic agents. Recent studies have highlighted its role in the synthesis of bioactive molecules with diverse biological activities. For instance, researchers at the University of California, San Francisco, have reported the use of this compound in the synthesis of potent inhibitors of kinases, which are key enzymes involved in various cellular processes and disease pathways.
One notable application of 2-Cyclopropylpyrimidine-4-carbaldehyde is in the development of anti-cancer drugs. Kinase inhibitors derived from this compound have shown promising results in preclinical studies, demonstrating selective inhibition of specific kinases involved in cancer cell proliferation and survival. These findings suggest that 2-Cyclopropylpyrimidine-4-carbaldehyde could serve as a valuable scaffold for the design and optimization of new anti-cancer therapeutics.
Beyond its applications in medicinal chemistry, 2-Cyclopropylpyrimidine-4-carbaldehyde has also found utility in materials science. The unique electronic properties of the pyrimidine ring and the reactivity of the aldehyde group make this compound suitable for use in the synthesis of functional materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a building block in the preparation of conductive polymers and other advanced materials with potential applications in electronics and energy storage.
The synthesis of 2-Cyclopropylpyrimidine-4-carbaldehyde typically involves multistep procedures that require careful control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of cyclopropylamine with an appropriate pyrimidine derivative followed by oxidation to introduce the aldehyde functionality. Advances in catalytic methods and green chemistry approaches have led to more efficient and environmentally friendly synthetic strategies for this compound.
Recent developments in computational chemistry have also contributed to our understanding of 2-Cyclopropylpyrimidine-4-carbaldehyde. Molecular modeling studies have provided insights into its conformational behavior and electronic structure, which are crucial for predicting its reactivity and designing new derivatives with enhanced properties. These computational tools have become indispensable in guiding experimental efforts and accelerating the discovery process.
In conclusion, 2-Cyclopropylpyrimidine-4-carbaldehyde (CAS No. 948549-81-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in fields such as medicinal chemistry, synthetic organic chemistry, and materials science.
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